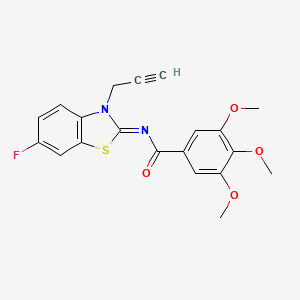
1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The piperidinylsulfonyl group is introduced via sulfonylation reactions.
- Reagents: Sulfonyl chlorides and piperidine.
- Conditions: Typically carried out in the presence of a base such as triethylamine, under anhydrous conditions.
Attachment of the 3-Methylbenzyl Group:
- The final step involves the alkylation of the pyridinone core with 3-methylbenzyl halides.
- Conditions: This step often requires a strong base like sodium hydride or potassium carbonate, and the reaction is usually performed in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and improve efficiency.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
- Conditions: Cyclization often requires acidic or basic conditions, with temperatures ranging from room temperature to reflux.
化学反应分析
Types of Reactions: 1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Conditions: Typically performed under acidic or basic conditions.
-
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Usually carried out in an inert atmosphere to prevent oxidation.
-
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles like amines or thiols.
- Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products could involve the formation of secondary amines or alcohols.
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
科学研究应用
1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its structural features suggest it could interact with biological targets.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
作用机制
The mechanism by which 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: Could involve inhibition of enzyme activity, interaction with cellular receptors, or modulation of signal transduction pathways.
相似化合物的比较
- 1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 1-(3-Methylbenzyl)-5-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one
- 1-(3-Methylbenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
These compounds share structural similarities but differ in the nature of the sulfonyl group or the substituents on the aromatic ring, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-6-5-7-16(12-15)13-19-14-17(8-9-18(19)21)24(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQQLZSCGMQLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B3002494.png)


![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)

![9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3002505.png)

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)



